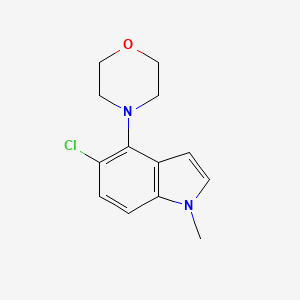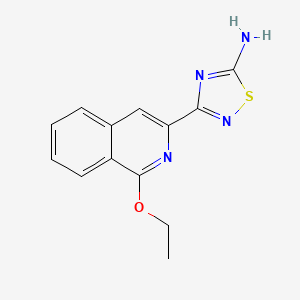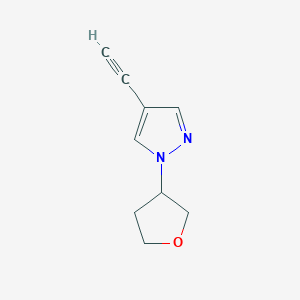
4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring and an oxolan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole typically involves the reaction of ethynylpyrazole with oxolan-3-yl halides under specific conditions. The reaction can be facilitated by using a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The oxolan-3-yl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles or oxolanes.
Scientific Research Applications
Chemistry: In chemistry, 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
4-Ethynyl-1-(oxolan-3-yl)methyl]-1H-pyrazole: A structural analog with a methyl group instead of an ethynyl group.
1-(Oxolan-3-yl)ethan-1-one: A ketone derivative with similar oxolan-3-yl moiety.
4-[(Oxolan-3-yl)methoxy]aniline: An aniline derivative with an oxolan-3-yl methoxy group.
Uniqueness: 4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole stands out due to its ethynyl group, which provides unique reactivity and potential applications compared to its analogs. This ethynyl group allows for further functionalization and enhances its utility in various chemical and biological contexts.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethynyl-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C9H10N2O/c1-2-8-5-10-11(6-8)9-3-4-12-7-9/h1,5-6,9H,3-4,7H2 |
InChI Key |
FFPCJIBKBRBDNX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
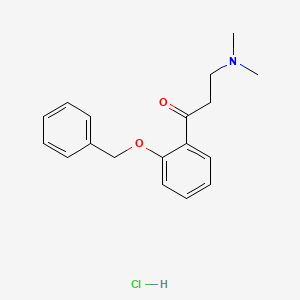

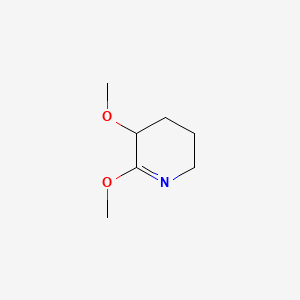
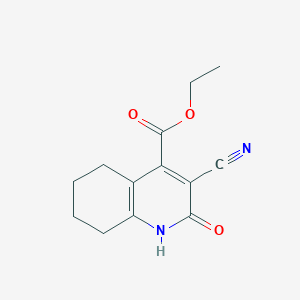
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
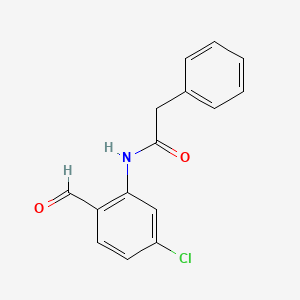
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
